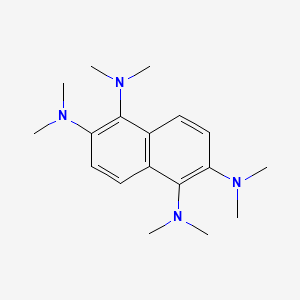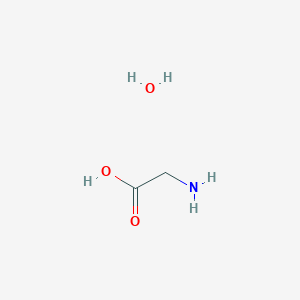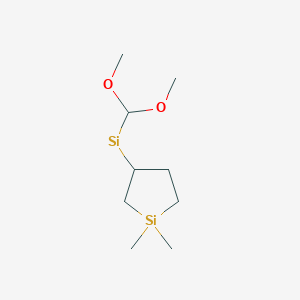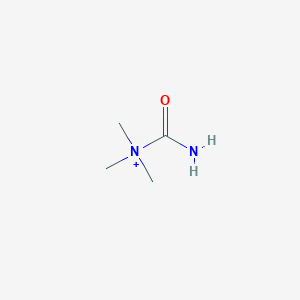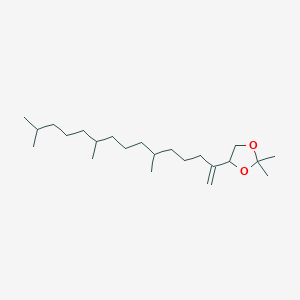![molecular formula C22H20O5 B14281030 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- CAS No. 133129-36-9](/img/structure/B14281030.png)
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple methoxy groups and a methyl group attached to the benzo[b]fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
11H-Benzo[b]fluoren-11-one: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
4,5,9,10-Tetramethoxy-2-methyl-phenanthrene: Similar methoxy and methyl substitution pattern but different core structure.
2-Methyl-9,10-dimethoxy-phenanthrene: Shares some structural features but differs in the number and position of methoxy groups.
Uniqueness
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Properties
CAS No. |
133129-36-9 |
|---|---|
Molecular Formula |
C22H20O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4,5,9,10-tetramethoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C22H20O5/c1-11-9-13-16(15(10-11)25-3)18-19(20(13)23)22(27-5)17-12(21(18)26-4)7-6-8-14(17)24-2/h6-10H,1-5H3 |
InChI Key |
CVKOPWHRZFOXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


